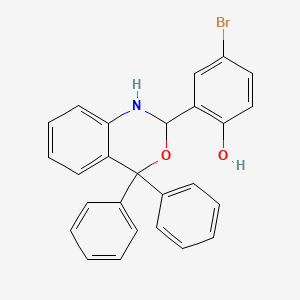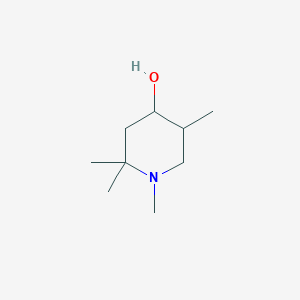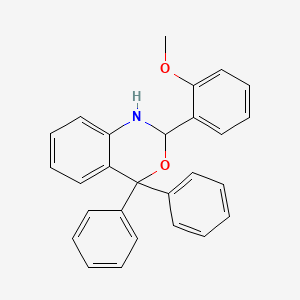
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
説明
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol, also known as BDP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BDP is a member of the benzoxazine family of compounds, and it has been shown to exhibit a variety of interesting biochemical and physiological effects.
科学的研究の応用
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol as a fluorescent probe for imaging cellular structures. 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying the structure and function of these molecules. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been investigated for its potential use as a therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease.
作用機序
The exact mechanism of action of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is not yet fully understood, but it is believed to involve the binding of the compound to specific biomolecules in the body. 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to selectively bind to certain proteins and other biomolecules, which may explain its ability to act as a fluorescent probe and its potential therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, and it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying the structure and function of these molecules.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol in lab experiments is its ability to selectively bind to certain biomolecules, making it a useful tool for studying the structure and function of these molecules. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol in lab experiments. For example, the compound may not be suitable for certain types of experiments, and its potential therapeutic effects have not yet been fully explored.
将来の方向性
There are many potential future directions for research involving 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol. One promising area of research involves the use of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol as a therapeutic agent for cancer and other diseases. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol could be further investigated as a fluorescent probe for imaging cellular structures. Finally, more research is needed to fully understand the mechanism of action of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol and its potential applications in scientific research.
特性
IUPAC Name |
4-bromo-2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrNO2/c27-20-15-16-24(29)21(17-20)25-28-23-14-8-7-13-22(23)26(30-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMRSEXKWMWQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-1-benzyl-N-[3-(diethylamino)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4291596.png)
![N-(3,4-difluorophenyl)-2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4291609.png)
![2-[(1-adamantylcarbonyl)amino]-6-tert-butyl-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4291613.png)

![2-[(4-methoxyphenyl)imino]-6-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-3-methyl-1,3-thiazinan-4-one](/img/structure/B4291628.png)

![9-chloro-6-methoxy-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291642.png)
![4-(2-bromophenyl)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4291649.png)
![4-[6-amino-5-cyano-3-(2,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B4291650.png)
![6-amino-3-(2,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4291665.png)

![3-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B4291692.png)
![3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B4291695.png)
![3-[2-(1,2-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4,7,7,9,9-pentamethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B4291701.png)